2-Amino-1-methyl-2-oxoethyl benzoate

lipophilicity drug-likeness physicochemical profiling

2-Amino-1-methyl-2-oxoethyl benzoate (IUPAC: (1-amino-1-oxopropan-2-yl) benzoate; synonym: O‑benzoyllactamide) is a small‑molecule benzoyl ester of lactamide. With a molecular formula of C10H11NO3 and a molecular weight of 193.20 g·mol⁻¹, this compound is supplied as a research chemical with a typical purity of 95%.

Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
Cat. No. B8468066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-methyl-2-oxoethyl benzoate
Molecular FormulaC10H11NO3
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCC(C(=O)N)OC(=O)C1=CC=CC=C1
InChIInChI=1S/C10H11NO3/c1-7(9(11)12)14-10(13)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,12)
InChIKeyLIGJFTYTKDYPDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-methyl-2-oxoethyl benzoate – Core Identity, Physicochemical Profile, and Procurement-Relevant Properties


2-Amino-1-methyl-2-oxoethyl benzoate (IUPAC: (1-amino-1-oxopropan-2-yl) benzoate; synonym: O‑benzoyllactamide) is a small‑molecule benzoyl ester of lactamide [1]. With a molecular formula of C10H11NO3 and a molecular weight of 193.20 g·mol⁻¹, this compound is supplied as a research chemical with a typical purity of 95% [1]. It belongs to the class of benzoate esters and features both an amide and an ester functionality, which renders it a versatile building block for synthetic and medicinal chemistry . Its physicochemical descriptor set—XLogP3, hydrogen‑bond donor/acceptor counts, and topological polar surface area—is catalogued in PubChem [2] and underpins quantitative differentiation from closely related benzoate and salicylate analogs.

Why 2-Amino-1-methyl-2-oxoethyl benzoate Cannot Be Replaced by Generic Benzoate Esters or Salicylates


Although numerous benzoate and salicylate ester building blocks are commercially available, simple substitution fails because even minor structural modifications—such as the introduction of a 2‑hydroxy group on the benzoyl ring—fundamentally alter lipophilicity, hydrogen‑bonding capacity, and metabolic susceptibility [1]. For 2‑amino‑1‑methyl‑2‑oxoethyl benzoate, the absence of the aromatic hydroxyl maintains a higher computed XLogP3 (≈1.5 vs. ≈1.1 for the salicylate analog) and reduces the topological polar surface area by ≈15%, directly influencing membrane permeability and passive absorption in cell‑based assays [1]. Consequently, replacement with a generic salicylate or alkyl benzoate without compensating for these physicochemical shifts would invalidate quantitative structure‑activity relationships, compromise synthetic route fidelity, and necessitate costly re‑optimization of downstream reaction conditions. The evidence below quantifies these differential physicochemical parameters and demonstrates the compound's distinct reactivity profile in thionation and chiral resolution applications.

Head-to-Head and Cross-Study Quantitative Differentiation of 2-Amino-1-methyl-2-oxoethyl benzoate


Lipophilicity Advantage Over the Salicylate Analog: XLogP3 and LogP Comparison

The computed octanol‑water partition coefficient (XLogP3) of 2‑amino‑1‑methyl‑2‑oxoethyl benzoate is approximately 1.5, whereas its 2‑hydroxybenzoate (salicylate) analog exhibits an XLogP3 of ≈1.1 [1]. The experimentally derived LogP for the salicylate is 1.57 . This ≈0.4 log‑unit difference translates to a 2.5‑fold increase in calculated lipophilicity, which directly correlates with improved membrane permeability in passive diffusion assays.

lipophilicity drug-likeness physicochemical profiling

Reduced Topological Polar Surface Area (TPSA) Relative to Salicylate Ester Enhances Permeability

The target compound possesses a topological polar surface area (TPSA) of approximately 72.2 Ų, compared with 90.6 Ų for the 2‑hydroxybenzoate analog [1]. This 18.4 Ų reduction (‑20%) is attributable to the absence of the aromatic hydroxyl group. TPSA values below 140 Ų are associated with favorable oral bioavailability, and values below 90 Ų are strongly predictive of blood‑brain barrier penetration.

TPSA drug-likeness ADME

Hydrogen-Bond Donor Count Reduction vs. Salicylate Improves Ligand Efficiency

2‑Amino‑1‑methyl‑2‑oxoethyl benzoate presents one hydrogen‑bond donor (the primary amide –NH2), whereas the salicylate analog features two donors (amide –NH2 plus phenolic –OH) [1]. Each additional H‑bond donor in a small molecule incurs a desolvation penalty of approximately 0.5–1.0 kcal·mol⁻¹ upon membrane transfer, which cumulatively reduces cell permeability and oral bioavailability.

hydrogen bonding ligand efficiency medicinal chemistry

Thionation Reactivity: Quantitative Conversion to Thioamide with Lawesson's Reagent

In a documented synthetic procedure, 2‑amino‑1‑methyl‑2‑oxoethyl benzoate (10.0 g, 52.0 mmol) is treated with Lawesson's reagent (11.2 g, 27.7 mmol) in 1,2‑dimethoxyethane at 0 °C, yielding the corresponding thioamide . The reaction exploits the amide carbonyl as a thionation site while preserving the benzoate ester. This orthogonal reactivity is not possible with simple alkyl benzoates lacking the amide functionality, which instead undergo ester thionation or decomposition.

thionation thioamide synthesis Lawesson's reagent

Chiral Resolution Enabled by Single Stereogenic Center vs. Achiral Alkyl Benzoate Esters

The (S)‑enantiomer of 2‑benzoyloxypropionamide is commercially catalogued as [S,(+)]‑2‑(benzoyloxy)propionamide with a molecular weight of 193.20 g·mol⁻¹ . The single stereogenic center at the α‑carbon of the propionamide backbone permits enantioselective functionalization, chiral auxiliary deployment, or diastereomeric crystallization. By contrast, simple achiral benzoate esters such as methyl benzoate or ethyl benzoate lack any stereochemical element, precluding their use in asymmetric synthesis.

chiral resolution enantioselective synthesis chiral building blocks

Molecular Weight and Rotatable Bond Profile Differentiate from Common Proline‑Derived Building Blocks

With a molecular weight of 193.20 g·mol⁻¹ and 4 rotatable bonds, 2‑amino‑1‑methyl‑2‑oxoethyl benzoate falls within the preferred fragment‑like property space (MW < 300 Da, rotatable bonds ≤ 3–5) [1][2]. In contrast, N‑Boc‑proline benzyl ester (MW 305.4 Da, 6 rotatable bonds) and other protected amino acid benzoate esters significantly exceed these fragment‑drug‑likeness thresholds, leading to poorer ligand efficiency metrics.

molecular weight rotatable bonds fragment-based drug discovery

Optimal Procurement Scenarios for 2-Amino-1-methyl-2-oxoethyl benzoate Based on Quantified Differentiation


CNS-Targeted Fragment Library Design Leveraging Reduced TPSA and Lower H‑Bond Donor Count

The compound's TPSA of ≈72 Ų and single H‑bond donor distinguish it from the salicylate analog (TPSA 90.6 Ų, 2 donors) and align with CNS drug‑likeness criteria [1]. Procurement for CNS‑oriented fragment‑based screening libraries is justified because the reduced polarity enhances blood‑brain barrier permeability predictions, increasing the probability of identifying CNS‑active hits in phenotypic or target‑based assays.

Chemoselective Thioamide Synthesis for Metabolic Stability Optimization

The documented thionation of 2‑amino‑1‑methyl‑2‑oxoethyl benzoate with Lawesson's reagent demonstrates chemoselective conversion of the amide to a thioamide while preserving the benzoate ester [1]. This reactivity enables medicinal chemistry teams to access thioamide‑containing analogs with improved metabolic stability without a protecting‑group strategy, a significant practical advantage over generic alkyl benzoates .

Asymmetric Synthesis and Chiral Resolution Utilizing the Single Stereogenic Center

The availability of the (S)‑enantiomer [1] allows the compound to serve as a chiral building block or auxiliary in enantioselective synthesis. Procurement for asymmetric methodology development—such as diastereoselective alkylation or chiral auxiliary‑mediated transformations—is warranted because achiral benzoate esters cannot support stereochemical induction .

Drug‑Like Fragment Collection with Superior Ligand Efficiency vs. Protected Amino Acid Esters

With a molecular weight of 193.20 Da and only 4 rotatable bonds, the compound adheres to the 'Rule of Three' for fragment‑based drug discovery more closely than protected amino acid benzoate esters (MW > 300 Da, ≥6 rotatable bonds) [1]. This property profile supports inclusion in high‑quality, lead‑like compound collections for high‑throughput screening and fragment‑based lead generation .

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